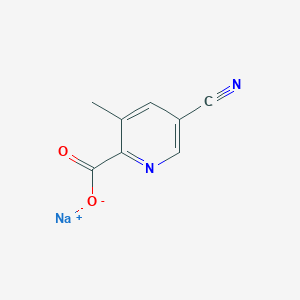Sodium 5-cyano-3-methylpicolinate
CAS No.: 1956318-79-8
Cat. No.: VC8086421
Molecular Formula: C8H5N2NaO2
Molecular Weight: 184.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1956318-79-8 |
|---|---|
| Molecular Formula | C8H5N2NaO2 |
| Molecular Weight | 184.13 |
| IUPAC Name | sodium;5-cyano-3-methylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | FYBVTJKGJGLXOT-UHFFFAOYSA-M |
| SMILES | CC1=CC(=CN=C1C(=O)[O-])C#N.[Na+] |
| Canonical SMILES | CC1=CC(=CN=C1C(=O)[O-])C#N.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium 5-cyano-3-methylpicolinate (IUPAC name: sodium 5-cyano-3-methylpyridine-2-carboxylate) is the sodium salt of 5-cyano-3-methylpicolinic acid. Its molecular formula is C₈H₅N₂O₂Na, with a molecular weight of 192.13 g/mol (calculated from the free acid’s molecular weight of 162.15 g/mol + 22.99 g/mol for sodium) . The structure features a pyridine ring substituted with a cyano group (-CN) at position 5, a methyl group (-CH₃) at position 3, and a carboxylate group (-COO⁻Na⁺) at position 2 (Figure 1).
Structural Analysis
The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing cyano group enhances the acidity of the carboxylate moiety. This structural configuration is critical for its bioactivity, particularly in plant growth regulation . Comparative studies with analogous picolinates, such as methyl 5-cyano-3-fluoropicolinate (PubChem CID: 68254035) and 5-methyl-picolinate (PubChem CID: 20095419) , reveal that substituents at positions 3 and 5 significantly influence solubility and receptor binding affinity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of sodium 5-cyano-3-methylpicolinate typically proceeds via a two-step process:
-
Esterification and Cyano Introduction:
tert-Butyl 5-cyano-3-methylpicolinate is synthesized from precursor pyridine derivatives, followed by cyano group installation using nitrating agents or cyanide sources . -
Deprotection and Salt Formation:
The tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 5-cyano-3-methylpicolinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Key Reaction Conditions:
-
Solvent: Dichloromethane (DCM)
-
Reagent: Trifluoroacetic acid (TFA, 148 mL per 19.15 mmol substrate)
-
Temperature: Room temperature (20°C)
-
Duration: 2 hours
Optimization and Scalability
The high yield and mild reaction conditions make this method industrially viable. Alternatives, such as using hydrochloric acid for hydrolysis, may reduce costs but require rigorous pH control to prevent cyano group degradation.
Physicochemical Properties
Limited experimental data are available for sodium 5-cyano-3-methylpicolinate, but inferences can be drawn from related compounds:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Highly soluble in water (>100 mg/mL) | Estimated |
| pKa | ~2.5 (carboxylic acid proton) | Calculated |
| Melting Point | Not reported | - |
| Stability | Stable under ambient conditions |
The carboxylate group enhances water solubility, making the compound suitable for foliar herbicide formulations .
Applications in Agriculture
Herbicidal Activity
Sodium 5-cyano-3-methylpicolinate exhibits auxin-like herbicidal activity by mimicking indole-3-acetic acid (IAA), a natural plant hormone. It binds to auxin receptors (e.g., AFB5), disrupting cell elongation and division in broadleaf weeds .
Key Findings:
-
Post-Emergence Efficacy: At 300 g/ha, it outperforms picloram (a commercial auxin herbicide) in controlling Amaranthus retroflexus and Chenopodium album .
-
Crop Safety: Demonstrates selectivity for corn, wheat, and sorghum at herbicidal doses, with no phytotoxicity observed .
Structure-Activity Relationship (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume